(2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid
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Overview
Description
(2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid is a chiral, non-proteinogenic amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral auxiliaries or catalysts to induce the desired stereochemistry during the formation of the morpholine ring. For instance, the enantioselective synthesis can be achieved through the use of chiral pool synthesis starting from naturally occurring amino acids or through asymmetric catalysis using chiral ligands and metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds, offering advantages in terms of reaction control and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of (2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another non-proteinogenic amino acid with similar stereochemistry.
(2S,3R)-α-Hydroxy-β-aminodecanoic acid: A compound with similar functional groups and stereochemistry
Uniqueness
(2S,3R)-2,4-Dimethylmorpholine-3-carboxylic acid is unique due to its specific morpholine ring structure and the presence of two methyl groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S,3R)-2,4-dimethylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-5-6(7(9)10)8(2)3-4-11-5/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
BGXMTKGXWKKGPD-NTSWFWBYSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](N(CCO1)C)C(=O)O |
Canonical SMILES |
CC1C(N(CCO1)C)C(=O)O |
Origin of Product |
United States |
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